molecular formula C12H15NO2 B143514 (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone CAS No. 125629-91-6

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

Cat. No. B143514
M. Wt: 205.25 g/mol
InChI Key: OECBQTBLDLREAV-NSHDSACASA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enzymatic Production for Pharmaceuticals

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone and its derivatives are valuable as chiral building blocks in pharmaceutical synthesis. Yamada-Onodera et al. (2007) reported on the production of (S)-N-benzyl-3-pyrrolidinol, derived from N-benzyl-3-pyrrolidinone, using Geotrichum capitatum. This process achieved a high yield and enantiometric excess, making it significant for producing chiral compounds used in drugs (Yamada-Onodera, Fukui, & Tani, 2007).

Synthesis of Pyrrolidine Alkaloids

Zhou et al. (2008) demonstrated a method to create diastereoselective pyrrolidinones, starting from (S)-N,O-dibenzylmalimide. These substances are key for the asymmetric synthesis of hydroxylated pyrrolidine alkaloids, showing the compound's importance in creating complex organic structures (Zhou, Zhang, Ye, & Huang, 2008).

Catalytic Applications

Xu et al. (2017) explored the use of pyrrolidinones, including derivatives of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone, in catalytic processes. They demonstrated the synthesis of pyrrolidinones through reductive amination of levulinic acid with primary amines, highlighting the compound's role in producing surfactants, pharmaceutical intermediates, and solvents (Xu, Yan, Jiang, Liu, & Zhang, 2017).

As a Structural Motif in Medicinal Chemistry

The role of pyrrolidines and pyrrolidinones as structural motifs in organic chemistry, particularly in medicinal chemistry, is significant. They are present in many natural products and are crucial in asymmetric catalysis and organocatalysis, as highlighted by Hess and Burton (2010) (Hess & Burton, 2010).

Use in Nootropic Agents

Amato et al. (1990) conducted a study on the conformation of nootropic agents, including 4-hydroxymethyl-1-benzyl-pyrrolidin-2-one, a derivative of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone. Their research contributes to understanding the molecular structures and activities of cognition-activating compounds (Amato, Bandoli, Djedaïni, Dolmella, Grassi, & Pappalardo, 1990).

Safety And Hazards

Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical and health hazards. It also provides information on safe handling and storage.


Future Directions

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properties

IUPAC Name

(5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECBQTBLDLREAV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone

Synthesis routes and methods

Procedure details

The optical purity of the (S)-5-(hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone was established by formation of the ester derived from (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((-)-MTPA) following the procedure of Mosher, et al. (J. Org. Chem. 1969, 34, 2543). A single diastereomeric ester, as judged by 1H NMR and TLC, was obtained, and could readily be differentiated from the diastereomeric mixture (by the doubling of the CH2N and CH2O signals in the 1H NMR) produced when racemic 5-(hydroxymethyl)-1-(phenylmethyl)-2-pyrrolidinone was used to form the (-)-MTPA ester.
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